4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
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Overview
Description
4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-1,2,3-thiadiazole: Lacks the methylsulfonyl group.
5-(Methylsulfonyl)-1,2,3-thiadiazole: Lacks the chlorophenyl group.
4-Phenyl-5-(methylsulfonyl)-1,2,3-thiadiazole: Lacks the chlorine atom.
Uniqueness
4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is unique due to the presence of both the chlorophenyl and methylsulfonyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H7ClN2O2S2 |
---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H7ClN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-3-2-4-7(10)5-6/h2-5H,1H3 |
InChI Key |
RXAPZCLVTXBWAN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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